molecular formula C5H5BrF2N2 B1521858 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole CAS No. 1089212-38-3

4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Katalognummer: B1521858
CAS-Nummer: 1089212-38-3
Molekulargewicht: 211.01 g/mol
InChI-Schlüssel: VXYWCTANPTZYGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromine atom at position 4, a difluoromethyl group at position 3, and a methyl group at position 1. This compound is of significant interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the difluoromethyl group contributes to metabolic stability and lipophilicity . Commercial availability from suppliers like CymitQuimica and Conier Chem&Pharma underscores its utility in industrial and academic settings .

Eigenschaften

IUPAC Name

4-bromo-3-(difluoromethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2N2/c1-10-2-3(6)4(9-10)5(7)8/h2,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYWCTANPTZYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658042
Record name 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089212-38-3
Record name 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Starting Material and Halogenation

  • Raw Material: N-methyl-3-aminopyrazole or 1-methyl-3-(trimethylsilyl)pyrazole.
  • Halogenation: The pyrazole ring is selectively halogenated at the 4-position using bromine or iodine under controlled temperature conditions.

    • Example: Dissolving 1-methyl-3-(trimethylsilyl)pyrazole in dichloromethane, cooling to -5 to 0°C, and adding bromine dropwise, followed by overnight reaction at ambient temperature to yield 4-bromo-1-methyl-3-(trimethylsilyl)pyrazole with a yield of approximately 89.3% and purity of 95.9% (GC).
Step Reagents/Conditions Product Yield Purity
Halogenation Br2, CH2Cl2, -5 to 0°C to RT, overnight 4-bromo-1-methyl-3-(trimethylsilyl)pyrazole 89.3% 95.9% (GC)

Diazotization and Difluoromethylation

  • The 4-halogenated pyrazole amine undergoes diazotization using sodium nitrite in acidic aqueous media at low temperatures (-5 to 5°C).
  • The resulting diazonium salt is then reacted with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide catalyst in acetonitrile under nitrogen atmosphere.
  • The reaction mixture is gradually warmed to 35-50°C, followed by quenching and extraction to isolate this compound.
Step Reagents/Conditions Product Yield Purity
Diazotization & Coupling NaNO2, HCl, KCF2HBF3, Cu2O, MeCN, 0-50°C, N2 This compound 88.2% 98.5% (HPLC)

This method avoids isomer formation common in traditional processes and offers a simple, scalable approach with high yield and purity.

Grignard Exchange and Carboxylation (Optional Step for Acid Derivative)

  • The this compound can be subjected to a Grignard exchange with isopropylmagnesium chloride in 2-methyltetrahydrofuran at low temperatures (-5 to 5°C).
  • Subsequent reaction with carbon dioxide at low temperature (-35 to -25°C) and hydrolysis yields the corresponding 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • This step is relevant for derivative synthesis but demonstrates the versatility of the intermediate this compound.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Product Yield (%) Purity (%) Notes
1 Halogenation of N-methyl-3-aminopyrazole Br2 or I2, CH2Cl2, low temp (-5 to 0°C) 4-bromo or 4-iodo-1-methyl-3-(trimethylsilyl)pyrazole 85-89 ~95 (GC) Selective halogenation
2 Diazotization and coupling with difluoromethyl trifluoroborate NaNO2, HCl, KCF2HBF3, Cu2O, MeCN, 0-50°C This compound 88.2 98.5 (HPLC) High regioselectivity, avoids isomers
3 Grignard exchange and carboxylation (optional) iPrMgCl·LiCl, CO2, 2-MeTHF, low temp 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 64 (overall for 3 steps) >99.5 For acid derivative preparation

Research Findings and Advantages

  • The described synthetic route achieves high regioselectivity, avoiding isomeric impurities commonly encountered in pyrazole functionalization.
  • The overall yield for the three-step sequence (halogenation, diazotization/difluoromethylation, and carboxylation) can reach up to 64%, with product purity exceeding 99.5%, suitable for industrial scale-up.
  • The use of potassium difluoromethyl trifluoroborate as a difluoromethylating agent under mild conditions is a key innovation, providing operational simplicity and safety.
  • The process benefits from mild reaction temperatures, nitrogen atmosphere protection, and straightforward workup procedures, enhancing reproducibility and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom or other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Oxidized Derivatives: Various oxidized forms depending on the specific conditions and reagents used.

    Reduced Compounds: Compounds with reduced bromine or other functional groups.

    Substituted Pyrazoles: Pyrazoles with different substituents replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

  • The compound has been explored for its potential as a drug candidate due to its ability to modulate enzyme activities, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes in organisms. This modulation can enhance the pharmacokinetic properties of therapeutic agents, potentially leading to improved efficacy and reduced side effects.

Biological Activity

  • Research indicates that the difluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. This feature is particularly useful in developing drugs aimed at treating various diseases, including cancer and infectious diseases.

Case Studies

  • A notable case study highlighted its effectiveness against fungal pathogens, demonstrating superior antifungal activity compared to existing fungicides like boscalid. This suggests its potential role in developing new antifungal agents that could address resistance issues seen with current treatments.

Agrochemicals

Pesticidal Properties

  • 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole has been investigated for its applications in agriculture as a pesticide. Its structural properties allow it to interact with biological systems of pests, potentially disrupting their metabolic processes.

Environmental Impact

  • Studies on derivatives of this compound have explored their biodegradation pathways, indicating that they can be metabolized by various microorganisms. Understanding these pathways is crucial for assessing the environmental persistence and safety of agrochemical applications.

Given the promising applications of this compound in both medicinal chemistry and agrochemicals, future research could focus on:

  • Mechanistic Studies: Further elucidating the mechanisms through which this compound interacts with biological targets.
  • Development of Derivatives: Exploring modifications of the compound to enhance its efficacy and reduce potential toxicity.
  • Clinical Trials: Conducting clinical studies to evaluate its safety and effectiveness as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Pyrazoles

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (Similarity: 0.90 ):

  • Structural Difference : Replaces the difluoromethyl group with a trifluoromethyl group.
  • Synthesis : Prepared via methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol, analogous to methods described for related compounds .

4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole (Similarity: 0.76 ):

  • Structural Difference : Features an isobutyl group at position 1 instead of methyl.
  • Impact : The bulkier isobutyl group may alter pharmacokinetic properties, such as tissue penetration and half-life, compared to the methyl-substituted title compound.

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Patent Example ):

  • Structural Difference : Incorporates a chlorophenyl group and a ketone moiety.

Fluorinated Pyrazoles

3-(Trifluoromethyl)-1H-pyrazole (Similarity: 0.76 ):

  • Structural Difference : Lacks the bromine and methyl groups of the title compound.
  • Impact : The absence of bromine limits its utility in cross-coupling reactions, but the trifluoromethyl group retains metabolic stability.

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol} (Crystal Structure Study ):

  • Structural Difference : Contains a thiazole ring and fluorophenyl substituents.
  • Impact : The thiazole moiety augments aromatic stacking and antimicrobial activity, as demonstrated in related compounds .

Bromomethyl and Alkyl-Substituted Pyrazoles

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide (CAS 2126177-73-7 ):

  • Structural Difference : Features a bromomethyl group at position 3.
  • Impact : The bromomethyl group increases molecular weight (334.84 g/mol) and reactivity, making it a versatile alkylating agent.

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (CAS 499770-86-4 ):

  • Structural Difference : Includes a phenyl group at position 3.

Physicochemical and Spectroscopic Comparisons

Compound Molecular Formula Molar Mass (g/mol) Key Spectral Data (NMR, MS)
4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole C₅H₆BrF₂N₂ 223.02 ¹H NMR (CDCl₃): δ 7.45 (s, 1H), 3.95 (s, 3H)
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole C₅H₅BrF₃N₂ 245.01 ¹³C NMR: δ 144.2 (CF₃), 121.8 (C-Br)
4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole C₅H₆Br₂N₂ 253.92 IR (KBr): 2920 cm⁻¹ (C-H stretch)

Biologische Aktivität

4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structural features contribute to its diverse biological activities, including antifungal, anti-inflammatory, and potential anticancer properties. This article synthesizes current research findings and case studies related to the biological activity of this compound.

The molecular formula of this compound is C5H4BrF2N3. It features a pyrazole ring substituted with a bromine atom and a difluoromethyl group, which are critical for its biological activity.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC5H4BrF2N3
Molecular Weight218.00 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP (Partition Coefficient)Not specified

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. A study synthesized various analogs and evaluated their activity against seven phytopathogenic fungi. The results indicated that certain derivatives showed higher antifungal activity compared to standard treatments like boscalid .

Case Study: Antifungal Efficacy

In a comparative study, compound 9m (a derivative) showed an EC50 value significantly lower than that of boscalid, indicating superior antifungal efficacy. The mechanism was attributed to the ability of the compound to form hydrogen bonds with specific amino acids in fungal enzymes, enhancing its inhibitory effect on fungal growth .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. A review highlighted that pyrazole derivatives, including those related to this compound, demonstrated promising anti-inflammatory effects with IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundIC50 (µg/mL)Comparison StandardIC50 (µg/mL)
Compound A60.56Diclofenac Sodium54.65
Compound B57.24Diclofenac Sodium54.65
Compound C69.15Diclofenac Sodium54.65

Potential Anticancer Properties

Recent studies have explored the potential anticancer activity of this compound through its interaction with epigenetic regulators such as EZH2 (Enhancer of Zeste Homolog 2). Inhibiting EZH2 can lead to the reactivation of tumor suppressor genes, making it a target for cancer therapy .

The proposed mechanism involves the modulation of gene expression through methylation processes mediated by EZH2. By targeting this pathway, compounds like this compound may help in treating various cancers, including breast and prostate cancer .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group substitution. A common approach includes:

Bromination : Bromine or NBS (N-bromosuccinimide) is used to introduce bromine at the 4-position of 1-methylpyrazole under controlled temperatures (0–25°C) .

Difluoromethylation : The difluoromethyl group can be introduced via nucleophilic substitution using reagents like ClCF₂H or BrCF₂H in the presence of a base (e.g., K₂CO₃) at 60–80°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity.
Key Variables : Reaction temperature, stoichiometry of reagents, and choice of solvent (e.g., DMF or THF) significantly impact yield. For example, excess brominating agents may lead to di-substitution byproducts, requiring careful titration .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–3.0 ppm (CH₃ group), δ 6.1–6.3 ppm (pyrazole ring protons), and δ 5.8–6.0 ppm (CF₂H splitting pattern) confirm substituent positions .
    • ¹⁹F NMR : A triplet near δ -110 ppm (J = 240 Hz) confirms the difluoromethyl group .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 224.97 (calculated for C₅H₅BrF₂N₂) validates the molecular formula .
  • IR Spectroscopy : Absorbance at 1120 cm⁻¹ (C-F stretching) and 1550 cm⁻¹ (C=N pyrazole ring) further supports structural integrity .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Toxicity : Wear PPE (gloves, goggles, lab coat) due to potential skin/eye irritation and toxicity (H301: Toxic if swallowed) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr gas during synthesis).
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Store in airtight containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How do bromine and difluoromethyl substituents influence the electronic and steric properties of the pyrazole ring?

Methodological Answer:

  • Electronic Effects :
    • Bromine’s electron-withdrawing nature decreases electron density at the 4-position, directing electrophilic attacks to the 5-position .
    • The difluoromethyl group (-CF₂H) induces moderate electron withdrawal via inductive effects, altering resonance stabilization of the ring .
  • Steric Effects :
    • The difluoromethyl group’s bulkiness (van der Waals volume ~25 ų) may hinder nucleophilic substitution at adjacent positions. Computational modeling (DFT) can quantify steric hindrance using steric maps .
      Experimental Validation : Compare reaction kinetics of derivatives (e.g., 4-Bromo-3-(trifluoromethyl)-1-methylpyrazole) to assess substituent effects .

Q. How can researchers design experiments to evaluate this compound’s biological activity against therapeutic targets?

Methodological Answer:

Target Selection : Prioritize targets where pyrazoles show activity (e.g., kinase inhibitors, antimicrobial agents).

In Vitro Assays :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinase targets) with IC₅₀ determination .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing to controls like 5-fluorouracil .

SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or CF₃) to identify critical substituents for activity .

Q. What computational methods can predict the reactivity and stability of this compound under varying conditions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study bond dissociation energies (BDEs) and identify labile bonds (e.g., C-Br) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict hydrolysis rates.
  • Docking Studies : Model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Key Notes

  • Contradictions : and suggest divergent bromination conditions (NBS vs. Br₂); researchers should optimize based on substrate sensitivity.
  • Unreliable Sources : Commercial data (e.g., pricing in ) is excluded per guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole
Reactant of Route 2
4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.